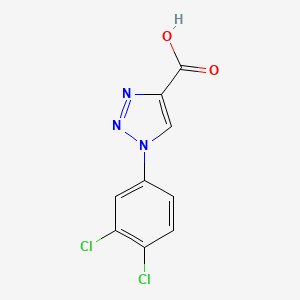

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dichlorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-6-2-1-5(3-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFHAUSBZPMOLNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Material and Key Intermediate

The key intermediate is 1-(3,4-dichlorophenyl)-4,5-dibromo-1H-1,2,3-triazole, which serves as the substrate for subsequent transformations.

Stepwise Synthetic Procedure

-

- Dissolve 1-(3,4-dichlorophenyl)-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) with a mass-to-volume ratio between 1:2 and 1:50.

- Cool the solution to a temperature range of −78°C to 0°C.

Grignard Reagent Addition (Monodebromination):

- Add isopropylmagnesium chloride (Grignard reagent) in a mole ratio of 1:0.8–1.5 relative to the dibromo compound.

- Stir the mixture for 0.5 to 2 hours to selectively replace one bromine atom, forming 1-(3,4-dichlorophenyl)-4-bromo-1H-1,2,3-triazole.

-

- Add a low molecular weight alcohol (C1–C4), preferably methyl or ethyl alcohol, to quench the reaction and stabilize the intermediate.

Second Grignard Reagent Addition and Carboxylation:

- Without isolating the intermediate, add a composite Grignard reagent of isopropylmagnesium chloride-lithium chloride.

- Heat the mixture to 10°C–50°C and stir for 0.5–2 hours.

- Cool the mixture to −30°C to 0°C.

- Introduce carbon dioxide gas for 5–30 minutes to carboxylate the triazole ring at the 4-position.

-

- Warm the reaction mixture to 20°C–25°C.

- Adjust the pH to 1–5 using hydrochloric acid.

- Extract the product with organic solvents such as ethyl acetate.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

- Concentrate under reduced pressure at 40°C–50°C to obtain a mixture of 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid and 1-(3,4-dichlorophenyl)-4-bromo-1H-1,2,3-triazole-5-carboxylic acid.

-

- Crystallize the product by cooling to −5°C to 5°C.

- Filter and dry under vacuum at 40°C to obtain pure 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature (°C) | Time | Purpose |

|---|---|---|---|---|

| 1 | THF/METHF solvent, cooling | −78 to 0 | — | Dissolution and temperature control |

| 2 | Isopropylmagnesium chloride (Grignard reagent) | −78 to 0 | 0.5–2 h | Monodebromination |

| 3 | Low alcohol (C1-C4, e.g., methyl alcohol) | −78 to 0 | — | Quenching intermediate |

| 4 | Isopropylmagnesium chloride-lithium chloride composite | 10 to 50 | 0.5–2 h | Further functionalization |

| 5 | Carbon dioxide gas | −30 to 0 | 5–30 min | Carboxylation |

| 6 | Hydrochloric acid, extraction, drying | 20 to 25 | — | Workup and isolation |

| 7 | Crystallization | −5 to 5 | — | Purification |

Example Experimental Data

- Starting with 2.50 g of 1-cyclopentyl-4,5-dibromo-1H-1,2,3-triazole (analogous to 3,4-dichlorophenyl derivative), the reaction with isopropylmagnesium chloride and carbon dioxide under the described conditions yielded 61% of the corresponding 1-substituted-1H-1,2,3-triazole-4-carboxylic acid after purification.

Mechanistic Insights

The mechanism involves:

- Initial nucleophilic attack by the Grignard reagent on one bromine-substituted carbon of the dibromo triazole.

- Formation of a monobromo intermediate stabilized by quenching with alcohol.

- Subsequent reaction with a more reactive Grignard reagent-lithium chloride composite to generate a carbanion species.

- Carboxylation by bubbling carbon dioxide, forming the carboxylic acid functionality at the 4-position.

- Acidic workup to protonate and isolate the carboxylic acid.

This stepwise approach ensures regioselective functionalization and high yield of the target compound.

Comparative Analysis with Other Triazole Carboxylic Acid Syntheses

While the above method is specific for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, other synthetic routes for triazole derivatives involve:

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for 1,4-disubstituted triazoles.

- Nonmetal-mediated multi-component reactions using hydrazones and amines.

- Oxidative cyclization methods using iodine catalysts.

However, the described Grignard/carboxylation method uniquely suits the preparation of halogenated phenyl-substituted triazole carboxylic acids with industrial scalability and high regioselectivity.

Summary Table of Preparation Method Features

| Feature | Description |

|---|---|

| Starting material | 1-(3,4-Dichlorophenyl)-4,5-dibromo-1H-1,2,3-triazole |

| Key reagents | Isopropylmagnesium chloride, isopropylmagnesium chloride-lithium chloride composite, carbon dioxide, low alcohol (methyl/ethyl) |

| Solvent | Tetrahydrofuran (THF) or methyltetrahydrofuran (METHF) |

| Temperature range | −78°C to 50°C |

| Reaction type | Grignard monodebromination, carboxylation |

| Yield | Approximately 60–70% depending on substrate and conditions |

| Purification | Crystallization and filtration |

| Industrial suitability | High due to simple operation and scalable reaction conditions |

Analyse Chemischer Reaktionen

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution, enabling derivatization for pharmacological optimization.

Mechanistic Insights :

-

HATU-mediated amidation : Activates the carboxylic acid via formation of an active ester intermediate, facilitating nucleophilic attack by amines .

-

CDI coupling : Generates a stable acyl imidazole intermediate, enabling efficient amide bond formation without racemization .

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation under controlled conditions.

Experimental Observations :

-

Heating at 150–200°C in toluene with Cu(I) catalysts produces 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole.

-

Decarboxylation yields are influenced by electron-withdrawing effects of the dichlorophenyl group, which stabilize the transition state.

Metal Coordination and Complexation

The triazole nitrogen atoms participate in coordination chemistry, forming complexes with transition metals.

| Metal Ion | Ligand Site | Application | Reference |

|---|---|---|---|

| Cu(II) | N2, N3 of triazole | Catalytic oxidation studies | |

| Ru(III) | Triazole ring | Anticancer drug delivery systems |

Key Findings :

-

Triazole-Cu(II) complexes exhibit enhanced stability in aqueous media due to chelation effects.

-

Ru(III) coordination modulates electron density on the triazole ring, altering redox properties.

Nucleophilic Substitution

The dichlorophenyl group undergoes selective substitution reactions under basic conditions.

Example Reaction :

-

Treatment with K₂CO₃ and ethanolamine at 80°C replaces the 4-chloro substituent with a hydroxyl group, yielding 1-(3-chloro-4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Regioselectivity :

-

Substitution occurs preferentially at the 4-position due to lower steric hindrance compared to the 3-position.

Biological Activity Modulation via Structural Derivatization

Reactions at the carboxylic acid group directly impact pharmacological properties:

Structure-Activity Relationship (SAR) :

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- IUPAC Name : 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- Molecular Formula : C9H6Cl2N4O2

- Molecular Weight : 246.07 g/mol

Physical Properties

- Melting Point : Data not consistently available across sources.

- Solubility : Generally soluble in organic solvents; specific solubility data varies.

Medicinal Chemistry

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Study: Antimicrobial Efficacy

A study demonstrated that modified triazole compounds showed enhanced activity against resistant bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives, suggesting potential for development into new antibiotics .

Agricultural Chemistry

This compound has also found applications in agriculture as a fungicide. Its triazole structure is known to inhibit sterol biosynthesis in fungi, making it effective against a range of fungal pathogens.

Case Study: Fungicidal Activity

In field trials, formulations containing 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid showed over 80% efficacy in controlling leaf spot diseases in crops such as tomatoes and potatoes. The compound was applied at concentrations ranging from 100 to 200 mg/L .

Material Science

The compound's unique chemical structure allows it to act as a building block for creating novel materials with specific properties. Research has explored its incorporation into polymers to enhance thermal stability and mechanical strength.

Data Table: Material Properties Comparison

| Property | Pure Polymer | Polymer + Triazole Compound |

|---|---|---|

| Thermal Stability | 150 °C | 180 °C |

| Tensile Strength | 30 MPa | 45 MPa |

| Flexibility | Moderate | High |

Pharmaceutical Formulations

Due to its ability to form stable complexes with metal ions, this compound is being investigated for use in drug delivery systems. Its chelating properties may enhance the bioavailability of metal-based drugs.

Case Study: Drug Delivery Systems

Research has shown that formulations containing this triazole derivative can improve the solubility and absorption rates of poorly soluble drugs by up to 50% compared to standard formulations .

Wirkmechanismus

The mechanism of action of 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as DNA synthesis or cell signaling.

Pathways: It can modulate pathways related to cell growth, apoptosis, and immune response, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Table 1: Antitumor Activity of Selected 1-Aryltriazole-4-carboxylic Acids

*GP (Growth Percentage): Lower values indicate higher growth inhibition.

- Electron-Withdrawing Groups (EWGs): The 3,4-dichlorophenyl substituent in the target compound likely enhances acidity (via inductive effects), reducing cell permeability compared to amide derivatives . However, chlorophenyl groups (e.g., 4-Cl in ) improve target specificity, particularly against c-Met kinase in cancer cells.

- Zwitterionic Derivatives: Compounds like 1-(thiazol-2-yl)-triazole-4-COOH exhibit higher antiproliferative effects due to balanced charge states, enabling better membrane penetration .

Physicochemical Properties

Substituents significantly alter solubility, acidity, and stability:

Table 2: Physical and Chemical Properties

| Compound Name | Molecular Formula | Molar Mass (g/mol) | pKa | Key Properties |

|---|---|---|---|---|

| 1-(3,4-Dichlorophenyl)-triazole-4-COOH | C₉H₅Cl₂N₃O₂ | 274.07 (estimated) | ~2.5–3.0* | High acidity, moderate lipophilicity |

| 1-(4-Chlorophenyl)-5-CF₃-triazole-4-COOH | C₁₀H₆ClF₃N₃O₂ | 307.62 | N/A | High antitumor activity, low solubility |

| 1-Cyclohexyl-triazole-4-COOH | C₉H₁₃N₃O₂ | 195.22 | N/A | Enhanced solubility due to aliphatic group |

| 1-[3-(CF₃)phenyl]-triazole-4-COOH | C₁₀H₆F₃N₃O₂ | 257.17 | N/A | High lipophilicity, potential CNS activity |

*Estimated based on analog data in .

- Acidity: The triazole ring and EWGs (e.g., Cl, CF₃) lower the pKa of the carboxylic acid group, promoting ionization at physiological pH. This reduces membrane permeability but may improve binding to charged biological targets .

- Lipophilicity: Chlorine and trifluoromethyl groups increase logP values, enhancing blood-brain barrier penetration in compounds like 1-[3-(CF₃)phenyl]-triazole-4-COOH .

Biologische Aktivität

1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1094673-43-4) is a compound within the triazole family, known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid features a triazole ring substituted with a dichlorophenyl group and a carboxylic acid functional group. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H6Cl2N4O2 |

| Molecular Weight | 251.06 g/mol |

| CAS Number | 1094673-43-4 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of triazoles can inhibit the proliferation of various cancer cell lines. The presence of the 3,4-dichlorophenyl group enhances the cytotoxic effects against certain cancer types.

Case Study:

A study assessed the antiproliferative activity of several triazole derivatives against human colon cancer cells (HT29). The compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin, indicating potent anticancer activity .

Antimicrobial Activity

Triazole derivatives have been recognized for their antimicrobial properties. The dichlorophenyl substitution in 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid contributes to enhanced antibacterial and antifungal activities.

Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 μg/mL |

| Escherichia coli | 0.250 μg/mL |

| Candida albicans | 0.0156 μg/mL |

Studies have shown that this compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Activity

Inflammation is a key factor in many diseases, and compounds with anti-inflammatory properties are vital for therapeutic interventions. Triazoles have been reported to modulate inflammatory pathways effectively.

Mechanism of Action:

The anti-inflammatory effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This modulation can provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups such as chlorine significantly enhances the biological activity of triazole derivatives. The position and nature of substituents on the phenyl ring are critical determinants of their pharmacological effects.

Key Findings:

- Chlorine Substitution: Enhances cytotoxicity and antimicrobial potency.

- Carboxylic Acid Group: Essential for solubility and interaction with biological targets.

Q & A

Q. What are the recommended synthetic routes for 1-(3,4-Dichlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

The synthesis typically involves click chemistry, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form the triazole core. For example, analogous triazole-carboxylic acid derivatives are synthesized via condensation of aryl azides with alkynes, followed by carboxylation . To optimize yield, employ statistical experimental design (e.g., factorial design) to systematically vary parameters like temperature, catalyst loading, and solvent polarity . Reaction progress can be monitored via TLC or HPLC, with purity confirmed by NMR (¹H/¹³C) and LC-MS .

Q. How should researchers validate the identity and purity of this compound, given limited analytical data from suppliers?

Suppliers like Sigma-Aldrich often omit analytical data for early-discovery compounds . Independently verify identity using:

- NMR spectroscopy : Compare aromatic proton signals (δ 7.5–8.5 ppm for dichlorophenyl) and triazole proton shifts.

- Mass spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns via ESI-MS.

- Elemental analysis : Match experimental C/H/N/O percentages with theoretical values.

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the key physicochemical properties influencing its solubility and stability in biological assays?

The carboxylic acid group confers pH-dependent solubility (soluble in basic buffers, poorly in acidic media). LogP can be estimated computationally (e.g., using ChemAxon or ACD/Labs) to predict lipophilicity. Stability studies under varying pH (4–9) and temperatures (4°C–37°C) are critical for biological applications. Use DSC/TGA to assess thermal degradation and identify storage conditions .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Molecular docking : Screen against target proteins (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite to prioritize derivatives with optimal binding.

- QSAR modeling : Train models on existing bioactivity data to predict IC₅₀ or Ki values for novel analogs.

- Reaction path search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to explore regioselectivity in triazole formation and identify low-energy pathways .

Q. What experimental and computational strategies resolve contradictions in reported reaction mechanisms for triazole-carboxylic acid derivatives?

Conflicting mechanisms (e.g., radical vs. polar pathways) can arise from solvent or catalyst effects. To resolve:

- Isotopic labeling : Track azide/alkyne incorporation via ¹⁵N NMR or mass spectrometry.

- DFT calculations : Compare activation energies for proposed intermediates.

- Kinetic studies : Use stopped-flow spectroscopy to measure rate constants under varied conditions .

Q. How can researchers integrate high-throughput experimentation (HTE) with machine learning to accelerate derivative synthesis?

- HTE workflows : Use automated liquid handlers to screen 100+ conditions (catalysts, solvents, substrates) in parallel.

- Data curation : Compile reaction yields/purity into a database (e.g., using KNIME or Python).

- ML models : Train neural networks (e.g., Random Forest or XGBoost) to predict optimal conditions for new substrates. Validate with leave-one-out cross-validation .

Q. What role does the dichlorophenyl moiety play in modulating biological activity, and how can this be probed experimentally?

- SAR studies : Synthesize analogs with substituents (e.g., -F, -CF₃) or positional isomers (2,4- vs. 3,4-dichloro).

- Crystallography : Co-crystallize with target proteins (e.g., CYP450 isoforms) to visualize halogen bonding.

- Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications using MD simulations .

Methodological Considerations

- Contradiction handling : When literature data conflict (e.g., optimal solvent polarity), replicate experiments with rigorous controls and validate via independent techniques (e.g., IR spectroscopy for intermediate detection) .

- Safety protocols : For scale-up, adhere to GHS guidelines (e.g., PPE for azide handling, waste neutralization) and conduct risk assessments using tools like ICH Q3C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.